molecular formula C9H20N4O B6255927 3-(4-ethylpiperazin-1-yl)-N'-hydroxypropanimidamide CAS No. 1017021-20-3

3-(4-ethylpiperazin-1-yl)-N'-hydroxypropanimidamide

Cat. No. B6255927
CAS RN: 1017021-20-3
M. Wt: 200.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethylpiperazin-1-yl)-N'-hydroxypropanimidamide, also known as 3-EPH, is an organic compound with a wide range of scientific and laboratory applications. It is an amide derivative of piperazine, a cyclic compound composed of two piperazine rings joined by an ethyl group. It is a colorless, odorless, and hygroscopic solid at room temperature and has a melting point of 133-134°C. 3-EPH is a versatile compound that can be used in a variety of biochemical and physiological experiments, and its mechanism of action has been studied extensively.

Scientific Research Applications

3-(4-ethylpiperazin-1-yl)-N'-hydroxypropanimidamide has a wide range of scientific research applications, including as a reagent for the synthesis of other organic compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used as a tool to study the structure and dynamics of proteins and other biological molecules. 3-(4-ethylpiperazin-1-yl)-N'-hydroxypropanimidamide has been used in studies of the structure and function of enzymes, the regulation of gene expression, and the effects of drugs on biological systems.

Mechanism of Action

3-(4-ethylpiperazin-1-yl)-N'-hydroxypropanimidamide has been studied extensively for its mechanism of action. It is believed to act as a reversible inhibitor of enzymes, by binding to the active site of the enzyme and blocking its activity. It has also been shown to act as an agonist of certain receptors, by binding to the receptor and inducing a physiological response.
Biochemical and Physiological Effects
3-(4-ethylpiperazin-1-yl)-N'-hydroxypropanimidamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as enzymes involved in the synthesis of proteins and other biological molecules. It has also been shown to modulate the activity of certain receptors, resulting in changes in cell signaling pathways.

Advantages and Limitations for Lab Experiments

3-(4-ethylpiperazin-1-yl)-N'-hydroxypropanimidamide is a versatile compound that can be used in a variety of laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also relatively non-toxic, making it safe to handle in the laboratory. However, it is hygroscopic and can absorb moisture from the air, which can affect its stability.

Future Directions

Given the wide range of applications of 3-(4-ethylpiperazin-1-yl)-N'-hydroxypropanimidamide, there are many potential future directions for research. These include further investigation into its mechanism of action, its effects on different biochemical and physiological processes, and its potential applications in drug development. Additionally, further studies into its synthesis, stability, and storage could lead to improved methods for its production and use in the laboratory. Finally, research into its potential toxicity and environmental impact could lead to a better understanding of its safety profile.

Synthesis Methods

3-(4-ethylpiperazin-1-yl)-N'-hydroxypropanimidamide can be synthesized from the reaction of ethylpiperazine with hydroxypropanimidamide in the presence of an acid catalyst. The reaction can be carried out in an aqueous solution at a temperature of around 100°C and a pressure of 1-2 atmospheres. The reaction is complete when the reaction mixture turns from a yellow-brown to a colorless solution. The reaction can be monitored by thin-layer chromatography, and the product can be isolated by vacuum distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-ethylpiperazin-1-yl)-N'-hydroxypropanimidamide involves the reaction of 4-ethylpiperazine with N-(tert-butoxycarbonyl)propanimidoyl chloride, followed by deprotection and hydroxylation.", "Starting Materials": [ "4-ethylpiperazine", "N-(tert-butoxycarbonyl)propanimidoyl chloride", "Hydroxylamine" ], "Reaction": [ "Step 1: 4-ethylpiperazine is reacted with N-(tert-butoxycarbonyl)propanimidoyl chloride in the presence of a base such as triethylamine to form 3-(4-ethylpiperazin-1-yl)-N-(tert-butoxycarbonyl)propanimidamide.", "Step 2: The tert-butoxycarbonyl protecting group is removed using an acid such as trifluoroacetic acid to form 3-(4-ethylpiperazin-1-yl)-N'-propanimidamide.", "Step 3: Hydroxylamine is added to the reaction mixture to form 3-(4-ethylpiperazin-1-yl)-N'-hydroxypropanimidamide." ] }

CAS RN

1017021-20-3

Product Name

3-(4-ethylpiperazin-1-yl)-N'-hydroxypropanimidamide

Molecular Formula

C9H20N4O

Molecular Weight

200.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.